molecular formula C12H7ClN2O2S B11847540 Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate

Cat. No.: B11847540
M. Wt: 278.71 g/mol
InChI Key: RPZXDDSSDSBVPI-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a heterocyclic compound featuring a thiazole ring fused to a quinoline core, substituted with a chlorine atom at the 4-position and a methyl ester group at the 6-position. Thiazoloquinolines are of interest in medicinal and agrochemical research due to their bioactivity, often enhanced by halogen substituents like chlorine .

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

methyl 4-chloro-[1,3]thiazolo[4,5-c]quinoline-6-carboxylate

InChI

InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-4-2-3-6-8(7)15-11(13)9-10(6)18-5-14-9/h2-5H,1H3

InChI Key

RPZXDDSSDSBVPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a quinoline derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate has shown promise as a lead compound in the development of antimicrobial and anticancer drugs. Studies indicate that compounds containing quinoline and thiazole rings possess diverse pharmacological properties, including:

  • Antibacterial Activity : The compound exhibits significant antibacterial effects against various strains, making it a candidate for further exploration in treating bacterial infections.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antiviral Activity

In a study focusing on quinoline derivatives, researchers found that this compound demonstrated high inhibition rates against Hepatitis B Virus replication at concentrations as low as 10 µM . This suggests its potential use in antiviral drug development.

Agricultural Applications

The unique properties of this compound also extend to agricultural research. Its structural characteristics allow it to function as a pesticide or herbicide. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests or diseases affecting crops.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the modification of functional groups. Common methods include:

  • Condensation Reactions : These reactions enable the formation of the thiazole and quinoline rings through strategic coupling of precursors.
  • Functionalization : The chlorine substituent can be modified to enhance reactivity and biological activity .

Table 1: Synthetic Methods Overview

MethodDescriptionYield (%)
Condensation ReactionFormation of thiazole and quinoline ringsVaries
FunctionalizationModification of chlorine substituentVaries

Interaction Studies

Investigating the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Studies have focused on:

  • Binding Affinity : Understanding how the compound interacts with enzymes or receptors can provide insights into its mechanism of action.
  • Molecular Docking Simulations : These simulations help predict how well the compound can fit into target sites, which is essential for drug design .

Mechanism of Action

The mechanism of action of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

Methyl 4H-isoxazolo[3′,4′:4,5]pyrano[3,2-b]quinoline-6-carboxylate (4d) (): Features an isoxazole-pyrano-quinoline framework with a methyl ester.

8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) (): Substituted with methoxy and methyl groups on an oxazoloquinoline core.

Key differences include:

  • Heterocyclic Core: The target compound’s thiazole ring (containing sulfur) contrasts with the oxygen-containing isoxazole (4d) or oxazole (4b) rings.
  • Substituents : The chlorine atom in the target compound may enhance electrophilicity and stability compared to methoxy or methyl groups in analogs .
Table 1: Structural and Physical Properties Comparison
Compound Name Core Structure Substituents Melting Point (°C) Synthesis Method
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate (Inferred) Thiazoloquinoline 4-Cl, 6-COOCH3 Data not available Likely requires sulfur-containing precursors
Methyl 4d () Isoxazolo-pyrano-quinoline 6-COOCH3 252–254 One-pot cyclization
Compound 4b () Oxazoloquinoline 8-OCH3, 4-CH3, 2-Ph 220–222 PPA-mediated cyclization

Physicochemical Properties

  • Melting Points: Thiazoloquinolines are expected to exhibit higher melting points than their oxazole counterparts due to increased molecular rigidity and stronger intermolecular forces (e.g., 4d melts at 252–254°C vs. 4b at 220–222°C) .
  • Spectroscopic Data: 1H NMR: The methyl ester group in 4d shows a singlet at δ 3.95 ppm, while aromatic protons in oxazoloquinolines (e.g., 4b) resonate at δ 7.20–8.50 ppm . HRMS: Analogs like 4d and 4b confirm molecular formulas via HRMS, a method applicable to the target compound for purity validation .

Biological Activity

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. Quinoline derivatives, including thiazoloquinolines, have been extensively studied for their potential as anti-cancer, anti-inflammatory, and anti-viral agents. The specific structure of this compound suggests a range of possible interactions with biological targets.

  • Antiviral Activity :
    • Research indicates that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds based on thiazole and quinoline frameworks have shown inhibition of Hepatitis B virus replication in vitro at concentrations as low as 10 µM .
  • Antimicrobial Properties :
    • The compound has been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that modifications in the quinoline structure can enhance antibacterial efficacy .
  • Anticancer Potential :
    • Quinoline derivatives have been associated with anti-tumor activity. For example, certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureActivity Impact
Chlorine Substituent Enhances antiviral activity against HBV .
Thiazole Ring Contributes to increased binding affinity to biological targets .
Carboxylate Group Essential for solubility and bioavailability .

Case Studies

  • In Vitro Studies :
    • In a study assessing the antiviral effects of similar compounds, this compound was shown to inhibit viral replication significantly when tested against HBV in cell cultures .
  • Antimicrobial Testing :
    • A series of synthesized quinoline derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to this compound displayed notable antibacterial activity .
  • Cytotoxicity Assays :
    • Cytotoxic effects were evaluated using various cancer cell lines. The results indicated that modifications in the thiazole and quinoline moieties could lead to enhanced cytotoxicity against certain tumor types .

Q & A

Basic: What synthetic routes are commonly employed for Methyl 4-chlorothiazolo[4,5-c]quinoline-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of chlorinated precursors with thiazole-forming reagents. Key steps include:

  • Heterocyclization : Use triethylamine or DBU as a base to promote cyclization, similar to methods for related quinoline-thiazole hybrids (e.g., imidazo[4,5-c]quinolines) .
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide under basic conditions .
  • Optimization :
    • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.
    • Catalysts : Transition metals (e.g., Pd) may enhance regioselectivity in halogenation steps .
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity .

Advanced: How can researchers address discrepancies between NMR spectral data and X-ray crystallographic results when assigning regioselectivity in the thiazolo-quinoline system?

Methodological Answer:
Contradictions often arise from dynamic effects in solution vs. solid-state structures. To resolve:

  • Cross-Validation :
    • Perform DFT calculations (e.g., Gaussian) to compare theoretical NMR shifts with experimental data.
    • Use SHELXL for crystallographic refinement, ensuring anisotropic displacement parameters are accurately modeled .
  • Dynamic NMR : Probe temperature-dependent chemical shifts to detect conformational exchange in solution .
  • Crystal Packing Analysis : Hydrogen bonding or π-stacking in the solid state (via Mercury software) may explain deviations .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: What strategies enhance the biological activity of this compound through electronic modulation of the quinoline-thiazolo core?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CF₃ at the 4-position of the quinoline to increase electrophilicity, improving DNA intercalation potential .
  • Structure-Activity Relationship (SAR) :
    • Replace the methyl ester with a hydroxamic acid to enhance metal-binding capacity (e.g., for kinase inhibition) .
    • Modify the thiazolo ring’s substituents (e.g., –Cl vs. –F) to tune lipophilicity and cellular uptake .
  • Computational Modeling : Use AutoDock to predict binding affinities against target proteins (e.g., topoisomerases) .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak at m/z 295.0452) .
  • ¹H/¹³C NMR : Key signals include:
    • Quinoline C-6 ester: δ ~3.9 (s, 3H, –OCH₃) .
    • Thiazolo C-4 Cl: δ ~8.2 (d, J = 6 Hz, aromatic H) .
  • X-Ray Diffraction : Resolve regiochemistry of the fused thiazolo ring (e.g., C–Cl bond length ~1.73 Å) .

Advanced: How can researchers leverage this compound’s photophysical properties for applications in bioimaging or sensing?

Methodological Answer:

  • Fluorescence Tuning :
    • Introduce –NH₂ or –OH groups at the 7-position to redshift emission (λem ~450 nm) for cellular imaging .
    • Chelate lanthanides (e.g., Eu³⁺) via the carboxylate group for time-resolved fluorescence .
  • Solvatochromism Studies : Measure emission shifts in solvents of varying polarity to assess charge-transfer character .
  • Two-Photon Absorption : Test femtosecond-pulsed lasers for deep-tissue imaging compatibility .

Basic: What are the stability challenges of this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Ester hydrolysis occurs, forming 4-chlorothiazolo[4,5-c]quinoline-6-carboxylic acid. Stabilize with aprotic solvents (e.g., DMF) .
  • Basic Conditions (pH > 9) : Thiazolo ring may undergo nucleophilic attack. Use buffered solutions (pH 7–8) for biological assays .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazolo moiety .

Advanced: How can computational methods predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate intestinal absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydrolysis, glucuronidation) with GLORYx .
  • Toxicity Profiling :
    • AMES Test : Predict mutagenicity via bacterial reverse mutation assay (in silico tools: VEGA-QSAR ) .
    • hERG Inhibition : Molecular docking to assess cardiotoxicity risks .

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